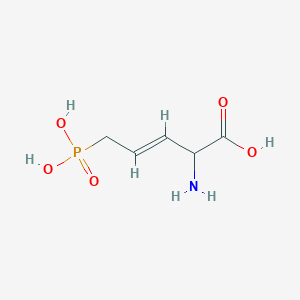

(E)-2-amino-5-phosphonopent-3-enoic acid

Description

Properties

Molecular Formula |

C5H10NO5P |

|---|---|

Molecular Weight |

195.11 g/mol |

IUPAC Name |

(E)-2-amino-5-phosphonopent-3-enoic acid |

InChI |

InChI=1S/C5H10NO5P/c6-4(5(7)8)2-1-3-12(9,10)11/h1-2,4H,3,6H2,(H,7,8)(H2,9,10,11)/b2-1+ |

InChI Key |

TUMOUMLCWZEIRK-OWOJBTEDSA-N |

Isomeric SMILES |

C(/C=C/C(C(=O)O)N)P(=O)(O)O |

Canonical SMILES |

C(C=CC(C(=O)O)N)P(=O)(O)O |

Synonyms |

2-amino-5-phosphono-3-pentenoic acid 2-amino-5-phosphono-3-pentenoic acid, E-(+-)-isomer 2-APPA |

Origin of Product |

United States |

Preparation Methods

Synthesis via Ester Derivatives and Hydrolysis

This conventional approach involves two key steps:

a. Mannich Reaction for Ester Formation

One of the prominent methods involves the Mannich reaction, which synthesizes aminomethylphosphonic esters. This reaction typically employs formaldehyde, an amide, and phosphorus trichloride as reagents. The mechanism proceeds through the formation of an N-(hydroxymethyl)amide intermediate, which reacts with phosphorus trichloride to produce the ester derivative.

b. Engelmann and Pick’s Procedure

This method reacts three compounds: an amide, formaldehyde, and phosphorus trichloride. The process involves the transformation of the hydroxyl group into a leaving group, followed by phosphate-phosphonate rearrangement, leading to the formation of the aminophosphonic ester.

Once the ester derivative is obtained, hydrolysis under acidic or basic conditions yields the free (E)-2-amino-5-phosphonopent-3-enoic acid. The hydrolysis step is crucial for obtaining the biologically active acid form.

Direct Synthesis of the Acid

An alternative route involves the direct synthesis of this compound, bypassing the ester intermediate. This method often employs phosphonylation of suitable precursors followed by stereoselective reactions to ensure the correct (E)-configuration.

a. Phosphonylation of Unsaturated Amino Precursors

This approach involves the phosphonylation of aminoalkenes or amino acids with phosphonyl reagents, such as phosphorous acid derivatives, under controlled conditions to favor the formation of the (E)-isomer.

b. Asymmetric Synthesis Techniques

Recent advances have incorporated asymmetric catalysis to improve stereoselectivity, ensuring the formation of the (E)-isomer predominantly. These methods often utilize chiral catalysts or auxiliaries to control stereochemistry.

Summary of Preparation Methods

| Method | Key Reagents | Advantages | Limitations |

|---|---|---|---|

| Ester Hydrolysis | Amide, formaldehyde, phosphorus trichloride | Well-established, high yield | Multi-step process, requires hydrolysis step |

| Mannich Reaction | Formaldehyde, amide, phosphorus trichloride | Versatile, adaptable | Requires careful control of reaction conditions |

| Direct Phosphonylation | Aminoalkenes, phosphonyl reagents | Fewer steps, stereoselective | Limited substrate scope, stereocontrol challenges |

Research Findings and Data

Research indicates that the ester-based route is the most commonly employed, with the Mannich reaction being particularly effective for synthesizing various aminophosphonic acids. The hydrolysis step typically involves acid or base hydrolysis, with conditions optimized to prevent racemization or isomerization.

Recent studies have demonstrated the feasibility of direct synthesis methods, especially with advances in asymmetric catalysis, which improve stereoselectivity and reduce synthesis time.

Q & A

Q. Q1. What are the primary synthetic routes for (E)-2-amino-5-phosphonopent-3-enoic acid, and how do reaction conditions influence stereochemical outcomes?

Methodological Answer: The synthesis typically involves phosphonate coupling reactions. A common approach is the Horner-Wadsworth-Emmons reaction, where a phosphonate ester reacts with a carbonyl compound to form the α,β-unsaturated system. Key considerations include:

- Protecting group strategy : The amino group is often protected (e.g., with Boc or Fmoc) to prevent side reactions during phosphorylation .

- Stereocontrol : The E-configuration is favored due to steric hindrance between the phosphonate and amino groups during the elimination step. Solvent polarity (e.g., DMF vs. THF) and temperature (25–60°C) can influence reaction kinetics and selectivity .

- Characterization : Confirmation of stereochemistry requires chiral HPLC or X-ray crystallography (using SHELXL for refinement) .

Q. Q2. How is this compound structurally characterized, and what analytical techniques resolve ambiguities in its geometric isomerism?

Methodological Answer:

- X-ray crystallography : SHELX programs (SHELXL/SHELXS) are used to resolve the E-configuration via bond angle analysis and electron density mapping .

- NMR spectroscopy : -NMR identifies the phosphonate group (δ ~20–25 ppm), while -NMR coupling constants () confirm the trans geometry of the double bond .

- Mass spectrometry : High-resolution ESI-MS (exact mass 195.0018 Da) distinguishes it from isomers like (Z)-APPA, which may co-elute in chromatographic methods .

Q. Q3. What is the biological role of this compound in natural systems, and how is its activity validated experimentally?

Methodological Answer:

- Antibiotic biosynthesis : The compound serves as a non-proteinogenic amino acid precursor in Rhizocticin A and Plumbemycin A. Its incorporation is validated via isotopic labeling (e.g., -glucose feeding experiments) and LC-MS/MS analysis of biosynthetic intermediates .

- Enzyme inhibition : Competitive binding assays (e.g., with glutamine synthetase) measure IC values. Phosphonate analogs exhibit higher affinity due to their non-hydrolyzable P-C bond, confirmed via kinetic studies using Michaelis-Menten plots .

Advanced Research Questions

Q. Q4. How do stereochemical variations (E vs. Z) in 2-amino-5-phosphonopent-3-enoic acid affect its interaction with enzymatic targets, and what experimental designs quantify these differences?

Methodological Answer:

- Molecular docking : Software like AutoDock Vina models binding poses of E- and Z-isomers to targets (e.g., bacterial phosphonate transporters). Energy minimization reveals steric clashes in the Z-form due to proximity of the phosphonate and amino groups .

- Surface plasmon resonance (SPR) : Real-time binding kinetics show E-APPA has higher association rates () with enzymes like PhnK, attributed to optimal hydrogen bonding with active-site residues .

- Mutagenesis studies : Alanine scanning of catalytic residues (e.g., Arg154 in PhnK) identifies critical interactions disrupted by Z-APPA, validated via circular dichroism (CD) spectroscopy .

Q. Q5. How can contradictory data on the compound’s stability under physiological conditions be resolved, and what protocols ensure reproducibility?

Methodological Answer:

- pH-dependent degradation studies : Incubate the compound in buffers (pH 4–9) and monitor decomposition via -NMR. Degradation peaks (e.g., phosphate or phosphite byproducts) indicate hydrolysis at acidic pH .

- Temperature control : Stability assays at 37°C (mimicking physiological conditions) require inert atmospheres (N) to prevent oxidation. LC-MS with deuterated internal standards improves quantification accuracy .

- Data normalization : Use reference compounds (e.g., phenylphosphonic acid) to calibrate instrument drift and validate inter-laboratory reproducibility .

Q. Q6. What advanced computational methods predict the compound’s pharmacokinetic properties, and how are these validated experimentally?

Methodological Answer:

- ADMET prediction : Tools like SwissADME calculate logP (~-1.2) and polar surface area (~120 Ų), indicating low membrane permeability. These are validated via Caco-2 cell monolayers, measuring apparent permeability () .

- Molecular dynamics (MD) simulations : Simulate blood-brain barrier (BBB) penetration using CHARMM force fields. Experimental validation involves microdialysis in rodent models to measure CNS concentrations .

- Metabolite identification : Incubate with liver microsomes and use UPLC-QTOF-MS to detect phase I/II metabolites. Phosphonate oxidation to phosphate is a major pathway, confirmed via isotopic labeling .

Q. Q7. How can researchers address discrepancies in reported bioactivity data, such as conflicting IC50_{50}50 values across studies?

Methodological Answer:

- Standardized assay conditions : Use identical buffer systems (e.g., Tris-HCl vs. HEPES) and enzyme sources (recombinant vs. native). Variability in ionic strength can alter binding kinetics .

- Positive controls : Include known inhibitors (e.g., L-methionine-S-sulfoximine for glutamine synthetase) to normalize inter-assay variability .

- Meta-analysis : Apply statistical models (e.g., random-effects models) to aggregate data from multiple studies, accounting for outliers via Grubbs’ test .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.